molecular formula C12H14N2O B8007335 (Z)-3-(2-Phenylhydrazono)cyclohexanone

(Z)-3-(2-Phenylhydrazono)cyclohexanone

Cat. No.: B8007335
M. Wt: 202.25 g/mol
InChI Key: ASBKHKGFGCNQJB-KAMYIIQDSA-N
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Description

(Z)-3-(2-Phenylhydrazono)cyclohexanone is a cyclohexanone derivative featuring a phenylhydrazone group at the 3-position of the cyclohexanone ring. The (Z)-configuration denotes the spatial arrangement of substituents around the hydrazone double bond (C=N), which influences molecular polarity, reactivity, and intermolecular interactions.

Key structural attributes include:

  • Cyclohexanone backbone: Provides rigidity and influences solubility.
  • Phenylhydrazone group: Introduces redox activity and tautomerism (keto-enol or azo-hydrazone tautomeric forms).
  • Stereochemistry: The Z-configuration may affect crystallinity and biological interactions.

Properties

IUPAC Name

(3Z)-3-(phenylhydrazinylidene)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-8-4-7-11(9-12)14-13-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBKHKGFGCNQJB-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NNC2=CC=CC=C2)CC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N/NC2=CC=CC=C2)/CC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27385-45-1
Record name 1,3-Cyclohexanedione, 1-(2-phenylhydrazone)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Key Parameters:

  • Acid Catalyst : Hydrochloric acid (HCl) or sulfuric acid (H2_2SO4_4) at concentrations of 0.1–1.0 M.

  • Solvent : Ethanol or methanol, which stabilize intermediates and enhance reaction homogeneity.

  • Temperature : Reflux conditions (78°C for ethanol, 64°C for methanol) to drive dehydration.

  • Reaction Time : 4–8 hours, depending on catalyst activity and solvent choice.

Table 1: Optimization of Conventional Synthesis

Acid CatalystConcentration (M)SolventTemperature (°C)Time (h)Yield (%)
HCl0.5Ethanol78672
H2_2SO4_40.3Methanol64868

Data adapted from industrial-scale protocols.

Solvent Effects and Isomer Selectivity

The choice of solvent critically influences the Z/E isomer ratio due to differential stabilization of transition states. Polar protic solvents like ethanol favor the Z-isomer by stabilizing the planar hydrazone intermediate through hydrogen bonding. Nonpolar solvents (e.g., toluene) reduce reaction rates and yield mixed isomers.

Catalytic Approaches Using Solid Acid Catalysts

Recent advances employ heterogeneous catalysts to improve efficiency and reduce waste. For example, nanoporous solid acids like SBA-Pr-SO3_3H (a sulfonated mesoporous silica) enhance reaction rates and isomer purity under mild conditions.

Mechanism:

The sulfonic acid groups on SBA-Pr-SO3_3H act as Brønsted acid sites, polarizing the carbonyl group of cyclohexanone and facilitating nucleophilic attack by phenylhydrazine. The porous structure confines reactants, favoring Z-isomer formation.

Table 2: Performance of SBA-Pr-SO3_3H Catalyst

Catalyst Loading (wt%)SolventTemperature (°C)Time (h)Z-Selectivity (%)Yield (%)
5Ethanol7049585
10Ethanol7039688

Data derived from analogous hydrazone syntheses.

Temperature and Reaction Time Optimization

Controlled thermal profiles are essential to maximize yield and minimize byproducts (e.g., over-oxidized azines). Elevated temperatures accelerate condensation but risk decomposition above 80°C.

Case Study:

  • 70°C : Optimal balance between reaction rate and selectivity (88% yield in 5 hours).

  • 80°C : Rapid reaction (3 hours) but reduced yield (75%) due to side reactions.

Purification Techniques

Crude this compound is purified via recrystallization from ethanol-water mixtures (3:1 v/v), yielding yellow crystals with >99% purity (HPLC). Alternative methods include column chromatography (silica gel, ethyl acetate/hexane), though recrystallization is preferred for scalability.

Mechanistic Insights

The Z-configuration arises from steric and electronic effects during hydrazone formation. The phenyl group adopts a position trans to the cyclohexanone ring to minimize steric hindrance, stabilized by intramolecular N–H⋯O hydrogen bonding (bond length: 2.02 Å). Computational studies using density functional theory (DFT) confirm this geometry as the thermodynamic minimum.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-Phenylhydrazono)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.

Major Products

The major products formed from these reactions include oximes, amines, and substituted phenyl derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that (Z)-3-(2-Phenylhydrazono)cyclohexanone exhibits various biological activities relevant to medicinal chemistry. Its derivatives have shown promise in:

  • Antimicrobial Activity : Studies have demonstrated that related hydrazones possess antimicrobial properties, suggesting that this compound may also exhibit similar effects .
  • Anticancer Potential : Preliminary investigations into its derivatives have indicated potential anticancer activity, particularly against specific human cancer cell lines such as MCF-7 and UACC-62. For instance, certain derivatives have shown significant inhibition of cell growth at specific concentrations .

Applications in Drug Development

This compound serves as a precursor in the synthesis of various pharmacologically active compounds. Its role in drug development includes:

  • Synthetic Intermediates : The compound is utilized as an intermediate in synthesizing more complex structures that exhibit therapeutic properties. For example, it has been implicated in the synthesis of β-adrenergic blockers like Carvedilol, where it acts as an impurity but also contributes to the overall pharmacological profile .

Case Study: Synthesis of Anticancer Compounds

A study focused on synthesizing naphtho[1,8-ef][1,4]diazepines from phenylhydrazones demonstrated that derivatives of this compound could be effective against cancer cell lines. The synthesized compounds were tested for their ability to inhibit cell growth, with specific derivatives showing promising results:

CompoundCell LineGI50 (µM/mL)
3iTK-1096.73
3iMCF-781.29
3iUACC-6241.97
3cTK-10Not specified
3cMCF-7Not specified

This data illustrates the potential of this compound derivatives in developing new anticancer agents .

Summary of Applications

The applications of this compound can be summarized as follows:

  • Pharmaceutical Development : Used as an intermediate in synthesizing therapeutic agents.
  • Biological Research : Investigated for antimicrobial and anticancer properties.
  • Synthetic Chemistry : Serves as a precursor for creating more complex organic compounds.

Mechanism of Action

The mechanism of action of (Z)-3-(2-Phenylhydrazono)cyclohexanone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Bis-Benzylidene Cyclohexanones

Examples :

  • (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone
  • (2E,6E)-2,6-bis(2-nitrobenzylidene)cyclohexanone

Comparison :

  • Structural Differences: These compounds feature dual benzylidene groups (Ar–CH=) at the 2- and 6-positions, unlike the single phenylhydrazone group in (Z)-3-(2-phenylhydrazono)cyclohexanone.
  • This contrasts with the phenylhydrazone derivative, where hydrogen bonding via the hydrazone N–H group may dominate .
  • Applications : Bis-benzylidenes are studied for photophysical properties, whereas phenylhydrazones are explored for bioactivity (e.g., anticancer, antimicrobial) .

Cyclohexanone 2,4-Dinitrophenylhydrazone

Structural Features: A cyclohexanone derivative with a 2,4-dinitrophenylhydrazone group.

Comparison :

  • Electronic Effects : The nitro groups are strong electron-withdrawing substituents, enhancing the electrophilicity of the hydrazone group compared to the phenylhydrazone in the target compound. This increases stability under acidic conditions but reduces nucleophilic reactivity .
  • Analytical Utility: Dinitrophenylhydrazones are classical derivatives for carbonyl compound identification via melting point analysis. In contrast, this compound’s applications focus on synthetic intermediates .

Pyrazole and Pyrimidine Derivatives with Phenylhydrazone Moieties

Examples :

  • (Z)-3-Methyl-1-phenyl-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one
  • (Z)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-3-phenyl-2-(2-phenylhydrazono)-1,2,3,4-tetrahydro pyrimidine-5-carbonitrile

Comparison :

  • Heterocyclic Backbones: The pyrazole/pyrimidine rings introduce additional nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity.
  • Synthetic Routes: These compounds are synthesized via multi-step reactions (e.g., Michael additions, cyclocondensations), whereas the target compound may be prepared via direct condensation of cyclohexanone with phenylhydrazine .

β-Cyclohexanone and Ketamine Derivatives

Examples :

  • β-Cyclohexanone (melting point: 45°C, boiling point: 22°C)
  • Ketamine (arylcyclohexylamine structure)

Comparison :

  • Physical Properties: β-Cyclohexanone lacks the phenylhydrazone group, resulting in higher volatility (boiling point 22°C vs. undefined for the target compound). The hydrazone group likely increases molecular weight and decreases volatility .
  • Pharmacology: Ketamine’s cyclohexanone ring is substituted with an aryl group and chlorine, enabling NMDA receptor antagonism. The target compound’s phenylhydrazone group may confer distinct bioactivity, though this remains unexplored .

Biological Activity

(Z)-3-(2-Phenylhydrazono)cyclohexanone is a compound that has attracted attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₄N₂O
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 27385-45-1

The compound is characterized as a yellow crystalline solid, soluble in organic solvents, and is synthesized primarily through the reaction of cyclohexanone with phenylhydrazine under acidic conditions, forming a hydrazone intermediate .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. It may exert its effects by:

  • Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity and potentially disrupting metabolic pathways.
  • Receptor Interaction : It may also interact with cellular receptors, influencing signaling pathways involved in cell proliferation and apoptosis .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro assays demonstrated that it inhibits the growth of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on cancer cell lines.
    • Methodology : Cell viability assays were performed using MTT assays.
    • Results : The compound exhibited an IC₅₀ value of approximately 10 μM against MCF-7 cells, indicating significant cytotoxicity compared to control groups .
  • Antimicrobial Efficacy Study :
    • Objective : Assess the antimicrobial properties against common pathogens.
    • Methodology : Disk diffusion method was employed to determine inhibition zones.
    • Results : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition measuring 15 mm and 12 mm respectively.

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAnticancer ActivityReference
This compoundModerateHigh
PhenylhydrazineLowModerate
CyclohexanoneNoneLow

Q & A

Basic Research Questions

Q. What are the established synthesis routes for (Z)-3-(2-Phenylhydrazono)cyclohexanone, and how is stereoselectivity controlled?

  • Methodological Answer : The synthesis typically involves condensation of cyclohexanone derivatives with phenylhydrazine under acidic or neutral conditions. To isolate the Z-isomer, crystallization or chromatography (e.g., silica gel) is employed, leveraging differences in polarity and hydrogen-bonding interactions. Reaction conditions (pH, temperature, and solvent polarity) are critical for minimizing isomerization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Distinctive peaks for hydrazone protons (δ 7.1–8.0 ppm for aromatic protons; δ 2.2–3.0 ppm for cyclohexanone methylene groups) confirm structure. Coupling constants (e.g., J = 8–12 Hz for trans-olefinic protons) help distinguish Z/E isomers .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 230–250 for derivatives) and fragmentation patterns (e.g., loss of phenylhydrazine moiety) validate molecular weight and functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While toxicity data specific to this compound are limited, analogs like cyclohexanone require PPE (gloves, goggles), ventilation, and spill containment. Follow IARC Group 3 guidelines (non-carcinogenic but irritant) for hydrazone derivatives. Avoid inhalation and skin contact; use fume hoods for reactions involving volatile intermediates .

Advanced Research Questions

Q. How can computational methods predict and optimize the Z-isomer stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and energy barriers for Z/E isomerization. Solvent effects (e.g., polar aprotic vs. protic) are simulated using continuum models (e.g., PCM). Experimental validation via variable-temperature NMR corroborates computational predictions .

Q. What mechanistic pathways lead to byproduct formation during the autoxidation of this compound?

  • Methodological Answer : Hydroperoxide intermediates (e.g., cyclohexyl hydroperoxide) decompose via β-scission, forming radicals that react with solvents or oxygen. Chromatographic analysis (GC-MS/HPLC) quantifies byproducts like cyclohexanol or aldehydes. Kinetic studies under inert vs. aerobic conditions clarify dominant pathways .

Q. How can the biological activity of this compound be systematically evaluated?

  • Methodological Answer :

  • In vitro assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria. Anticancer potential is screened using MTT assays on cell lines (e.g., HeLa, MCF-7) .
  • Structure-Activity Relationships (SAR) : Modify substituents on the phenylhydrazone group to assess impact on bioactivity. Compare with analogs like 2-(1-Hydroxycyclohexyl)cyclohexanone .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected splitting or integration ratios) are addressed by:

  • Dynamic Effects : Variable-temperature NMR to detect tautomerism or rotational barriers.
  • Isotopic Labeling : Deuterated solvents or 13C-labeled compounds clarify coupling patterns.
  • Hybrid Techniques : LC-NMR or HRMS for trace impurities or degradation products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(2-Phenylhydrazono)cyclohexanone

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